molecular formula C6H7BrN4O B8327220 (6-Amino-4-bromo-pyridin-2-yl)-urea

(6-Amino-4-bromo-pyridin-2-yl)-urea

Cat. No.: B8327220
M. Wt: 231.05 g/mol
InChI Key: FDMMBOKXUJBBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Amino-4-bromo-pyridin-2-yl)-urea is a substituted urea derivative featuring a pyridine ring with amino and bromo functional groups at specific positions. The bromine atom at the 4-position and the amino group at the 6-position likely influence its electronic properties, solubility, and reactivity, which are critical for its interactions in biological or chemical systems.

Properties

Molecular Formula

C6H7BrN4O

Molecular Weight

231.05 g/mol

IUPAC Name

(6-amino-4-bromopyridin-2-yl)urea

InChI

InChI=1S/C6H7BrN4O/c7-3-1-4(8)10-5(2-3)11-6(9)12/h1-2H,(H5,8,9,10,11,12)

InChI Key

FDMMBOKXUJBBER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)NC(=O)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its pyridine core and substitution pattern. Below is a comparative analysis with structurally related urea derivatives:

Compound Core Structure Key Substituents Potential Applications
(6-Amino-4-bromo-pyridin-2-yl)-urea Pyridine 4-Bromo, 6-Amino Kinase inhibition, agrochemicals
N-(4-(5-Bromo-pyrimidin-2-yloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea Pyrimidine 5-Bromo, 3-Chloro, 2-Nitrobenzoyl Herbicides, enzyme inhibitors
N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide Benzothiazole 6-Chloropyrimidinyl, acetamide Antimicrobial agents

Core Heterocycle Differences :

  • Pyridine vs. Pyrimidine : Pyridine-based compounds (e.g., the target molecule) exhibit distinct electronic properties compared to pyrimidine derivatives due to differences in aromaticity and lone pair availability. Pyrimidine analogs (e.g., compounds) often show enhanced hydrogen-bonding capacity, which is critical for enzyme binding .
  • Benzothiazole Hybrids : Compounds like N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide () combine benzothiazole and pyrimidine moieties, broadening their biological activity spectrum, particularly in antimicrobial contexts .

Substituent Effects: Bromo vs. However, nitro groups (e.g., in analogs) are electron-withdrawing, which could enhance stability but reduce reactivity .

Application Trends: Agrochemicals: Urea derivatives with pyrimidine cores () are frequently used as herbicides due to their ability to disrupt plant enzymatic pathways. The target compound’s pyridine core may offer alternative modes of action in soil or plant systems, though direct agricultural data are lacking (cf. ’s focus on urea-fertilizer combinations) . Pharmaceuticals: Brominated pyridines are increasingly studied in drug discovery; the amino-urea linkage in the target compound aligns with motifs seen in kinase inhibitors (e.g., imatinib analogs) .

Research Findings and Limitations

  • Synthetic Challenges: The bromo and amino groups on the pyridine ring may complicate synthesis, requiring regioselective reactions or protective group strategies.
  • Data Gaps: No direct pharmacological or agrochemical data for this compound were identified in the provided evidence. Most inferences derive from structural analogs () or general urea applications ().
  • Computational Insights : Tools like SHELX () could refine its crystal structure to elucidate intermolecular interactions, aiding in property optimization .

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